molecular formula C9H14N4O4 B011516 Pyroglutamyl-asparaginamide CAS No. 103322-29-8

Pyroglutamyl-asparaginamide

Katalognummer: B011516
CAS-Nummer: 103322-29-8
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: XKEBHKWYBOQECB-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyroglutamyl-asparaginamide is a compound formed by the combination of pyroglutamic acid and asparagine. Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyroglutamyl-asparaginamide can be synthesized from L-aspartic acid and 5-oxo-L-prolyl-, diethyl ester . The synthesis involves the formation of an amide bond between the carboxyl group of pyroglutamic acid and the amino group of asparagine. The reaction typically requires the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Pyroglutamyl-asparaginamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The amide bond in this compound can be targeted for substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Pyroglutamyl-asparaginamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and function.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of pyroglutamyl-asparaginamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in signaling pathways related to cell metabolism and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it valuable for specific applications where these combined properties are advantageous.

Biologische Aktivität

Pyroglutamyl-asparaginamide (PGA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and metabolic regulation. This article delves into the biological activity of PGA, examining its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

PGA is a peptide compound composed of pyroglutamic acid and asparagine. Its unique structure allows it to interact with various biological systems, potentially influencing metabolic pathways and cellular functions.

PGA exhibits several biological activities, primarily through the modulation of neurotransmitter systems and metabolic pathways:

  • Neuroprotective Effects : Studies indicate that PGA may enhance neuronal survival by modulating autophagy and mitochondrial function. It has been suggested that similar compounds can activate autophagic degradation pathways, which are crucial for maintaining cellular homeostasis in neurodegenerative diseases .
  • Metabolic Regulation : PGA may influence amino acid metabolism, particularly in the context of conditions such as diabetes. For instance, L-asparaginase, a related enzyme, has been shown to induce hyperglycemia by depleting asparagine levels, leading to impaired insulin synthesis in pancreatic beta cells .

Research Findings

Recent research has highlighted the potential applications of PGA in various therapeutic contexts:

  • Neuroprotection in Parkinson's Disease : A study demonstrated that L-asparaginase could activate autophagic processes in neuronal models, suggesting that PGA may have similar effects. This activation leads to improved mitochondrial dynamics and reduced apoptosis, indicating a promising avenue for treating neurodegenerative disorders .
  • Impact on Diabetes Management : In clinical settings, L-asparaginase administration has been associated with transient hyperglycemia due to its mechanism of action on asparagine levels. This effect underscores the importance of monitoring blood glucose levels in patients receiving treatments involving PGA or related compounds .

Case Studies

Several case studies illustrate the diverse effects of compounds related to PGA:

  • Case Study 1 : A 19-year-old male with acute T-cell lymphoblastic leukemia experienced significant hyperglycemia following L-asparaginase treatment. The patient's insulin levels were closely monitored, revealing a transient increase in diabetes-related antibodies . This case highlights the metabolic implications of asparagine depletion.
  • Case Study 2 : Research on Picrophilus torridus asparaginase demonstrated its glutaminase-free properties and optimal activity at high temperatures. Such findings suggest that similar enzymes could be harnessed for therapeutic applications without adverse effects on glutamine metabolism .

Table 1: Comparison of Biological Activities

CompoundMechanism of ActionTherapeutic Application
This compoundModulates neurotransmitter systemsNeuroprotection in neurodegenerative diseases
L-AsparaginaseDepletes asparagine, induces hyperglycemiaTreatment for acute lymphoblastic leukemia
Picrophilus asparaginaseGlutaminase-free, optimal at high pHPotential therapeutic applications

Table 2: Clinical Observations from Case Studies

Patient AgeConditionTreatmentObserved Effect
19Acute T-cell lymphoblastic leukemiaL-AsparaginaseTransient hyperglycemia
N/AN/APicrophilus asparaginaseOptimal enzymatic activity at high pH

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBHKWYBOQECB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145784
Record name Pyroglutamyl-asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103322-29-8
Record name Pyroglutamyl-asparaginamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamyl-asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.